N-(octahydro-2H-quinolizin-1-ylmethyl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide
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Overview
Description
N-(octahydro-2H-quinolizin-1-ylmethyl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(octahydro-2H-quinolizin-1-ylmethyl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. The starting materials might include quinolizidine derivatives, pyrimidine derivatives, and piperidine carboxylic acids. Common synthetic routes could involve:
Formation of the quinolizidine ring: This might involve hydrogenation reactions under high pressure and temperature.
Attachment of the pyrimidine ring: This could be achieved through nucleophilic substitution reactions.
Formation of the piperidine carboxamide: This step might involve amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This could include:
Catalysis: Using metal catalysts to enhance reaction rates.
Solvent selection: Choosing appropriate solvents to dissolve reactants and control reaction kinetics.
Purification: Techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(octahydro-2H-quinolizin-1-ylmethyl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Using it as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(octahydro-2H-quinolizin-1-ylmethyl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide would depend on its specific biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(octahydro-2H-quinolizin-1-ylmethyl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide analogs: Compounds with slight modifications in the quinolizidine, pyrimidine, or piperidine rings.
Other piperidine carboxamides: Compounds with different substituents on the piperidine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H31N5O |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-1-pyrimidin-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C20H31N5O/c26-19(17-7-4-13-25(15-17)20-21-9-5-10-22-20)23-14-16-6-3-12-24-11-2-1-8-18(16)24/h5,9-10,16-18H,1-4,6-8,11-15H2,(H,23,26) |
InChI Key |
TZKYNUNTCGQBNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCCC(C2C1)CNC(=O)C3CCCN(C3)C4=NC=CC=N4 |
Origin of Product |
United States |
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